6-Chlorobenzofuran-3-yl acetate
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Overview
Description
6-Chlorobenzofuran-3-yl acetate is a chemical compound belonging to the benzofuran family. . The structure of this compound consists of a benzofuran ring with a chlorine atom at the 6th position and an acetate group at the 3rd position.
Preparation Methods
The synthesis of 6-Chlorobenzofuran-3-yl acetate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Additionally, proton quantum tunneling has been utilized to achieve high yields with fewer side reactions . Industrial production methods may involve catalytic strategies to optimize the synthesis process and ensure scalability .
Chemical Reactions Analysis
6-Chlorobenzofuran-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols . Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the benzofuran ring . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chlorobenzofuran-3-yl acetate has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, have shown promising biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being explored for their potential as therapeutic agents for various diseases, including cancer and viral infections . In the industry, benzofuran derivatives are used in the production of polymers, dyes, and other materials .
Mechanism of Action
The mechanism of action of 6-Chlorobenzofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . For example, some benzofuran derivatives have been found to inhibit enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application and the biological system being studied.
Comparison with Similar Compounds
6-Chlorobenzofuran-3-yl acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other benzofuran derivatives such as 6-Chlorobenzofuran-3-yl acetic acid and 6-Chlorobenzofuran-3-yl methanol . While these compounds share the benzofuran core structure, they differ in the functional groups attached to the ring. The presence of the acetate group in this compound may confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C10H7ClO3 |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
(6-chloro-1-benzofuran-3-yl) acetate |
InChI |
InChI=1S/C10H7ClO3/c1-6(12)14-10-5-13-9-4-7(11)2-3-8(9)10/h2-5H,1H3 |
InChI Key |
ZXHZZTIMZRGAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=COC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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